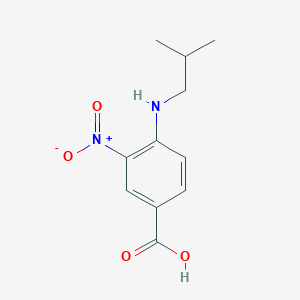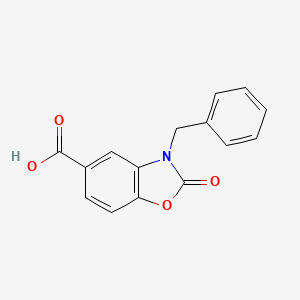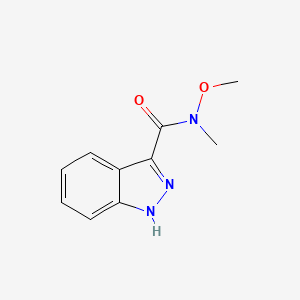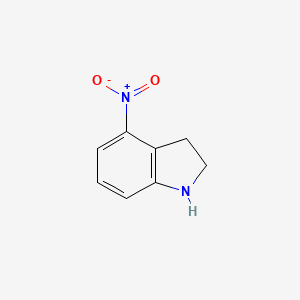
4-(benzylamino)pyridin-2(1H)-one
Übersicht
Beschreibung
4-(Benzylamino)pyridin-2(1H)-one, also known as 4-BAPO, is an organic compound belonging to the pyridinone family. It is a widely used building block for the synthesis of various compounds and has found a number of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
4-(Benzylamino)pyridin-2(1H)-one: serves as a catalyst in organic synthesis, particularly in C–H activation/C–N bond formation . This process is crucial for constructing annulated pyridin-2(1H)-ones, which are valuable intermediates in pharmaceutical chemistry . The reaction typically proceeds via in situ generation of iminophosphoranes as directing groups, followed by ortho cyclometallation and insertion of an alkyne into the Ru–C bond.
Synthesis of Pyrazolopyridine Derivatives
The compound is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives are important due to their wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system.
Development of Pharmaceutical Agents
4-(Benzylamino)pyridin-2(1H)-one: derivatives are explored for their potential as pharmaceutical agents. They are investigated for various therapeutic applications, such as anticancer, antiviral, and antibacterial agents due to their ability to interact with biological targets .
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body
Mode of Action
It’s known that similar compounds can interact with their targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . The specific interaction between 4-(benzylamino)pyridin-2(1H)-one and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The specific pathways affected by 4-(benzylamino)pyridin-2(1H)-one would depend on its targets and mode of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(benzylamino)pyridin-2(1H)-one are not well-studied. These properties would determine the bioavailability of the compound, i.e., the proportion of the drug that enters the circulation and is able to have an active effect. Factors that could influence the ADME properties of 4-(benzylamino)pyridin-2(1H)-one include its chemical structure, formulation, route of administration, and patient-specific factors .
Result of Action
Based on the effects of similar compounds, potential effects could include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation and survival .
Action Environment
The action, efficacy, and stability of 4-(benzylamino)pyridin-2(1H)-one could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds, and patient-specific factors such as age, sex, genetic factors, and health status .
Eigenschaften
IUPAC Name |
4-(benzylamino)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-8-11(6-7-13-12)14-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRAUSGHXWNIBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40535407 | |
| Record name | 4-(Benzylamino)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40535407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylamino)pyridin-2(1H)-one | |
CAS RN |
95306-61-9 | |
| Record name | 4-(Benzylamino)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40535407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1317187.png)




![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1317202.png)



